8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine
Description
8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine is a halogenated heterocyclic compound featuring a fused pyrazole-triazine core. This scaffold is recognized for its structural similarity to purines, making it a promising candidate for drug discovery in oncology, neurology, and enzymology . Its bromo and chloro substituents at positions 8, 2, and 4 significantly influence its electronic, structural, and biological properties. This article provides a detailed comparison with structurally related compounds, focusing on synthetic routes, structural features, and biological activities.
Properties
Molecular Formula |
C5HBrCl2N4 |
|---|---|
Molecular Weight |
267.90 g/mol |
IUPAC Name |
8-bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C5HBrCl2N4/c6-2-1-9-12-3(2)10-4(7)11-5(12)8/h1H |
InChI Key |
NLENYBHTMAVDLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C(=C1Br)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine typically involves the cyclocondensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-6-bromo-3-chloropyrazole with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate can be used to introduce additional functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates targeting various diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to more potent biological effects. The exact molecular pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Bond Lengths and Planarity
- Halogen Substituents : In 7,8-dibromopyrazolo[5,1-c][1,2,4]triazines, C–Br bond lengths range from 1.851(7) Å to 1.8576(16) Å . The 8-bromo substituent in the target compound likely exhibits similar bond lengths, but deviations from planarity (e.g., ~2° in dibromo analogs) may differ due to steric and electronic effects of the 2,4-dichloro groups .
- Triazine Ring Geometry : The N1–N2, C3–C4, and N5–C4 bond lengths in 4-unsubstituted analogs (e.g., 3b) are shorter than in 4-oxo derivatives (e.g., 2b), indicating that electron-withdrawing groups like Cl at position 4 may elongate these bonds .
Intermolecular Interactions
- Halogen Bonding : Bromine at position 8 in analogs forms halogen bonds with neighboring N atoms (N2···Br = 3.35–3.42 Å) . In contrast, 8-bromo-2,4-dichloro derivatives may exhibit altered interactions due to chlorine’s smaller atomic radius and higher electronegativity.
- Hydrogen Bonding : 4-Oxo derivatives form 1D chains via N–H···O/N interactions, while 4-unsubstituted analogs (e.g., 3b) lack significant H-bonding . The dichloro groups in the target compound could disrupt H-bond networks, favoring halogen bonding instead.
Enzymatic Inhibition
- Anticonvulsant Activity : MH4b1, a 2-ethylthio-7-methyl-4-aryl analog, shows efficacy against maximal electroshock seizures, while halogenated derivatives like the target compound may lack this activity due to differing substituent electronics .
- PDE Inhibition : 8-Bromo substitution enhances selectivity; compound 52 exhibits 40-fold higher potency in lung vs. heart tissue . The dichloro groups in the target compound could further modulate selectivity.
- Thymidine Phosphorylase (TP) : Halogens at position 8 reduce activity (e.g., IC₅₀ > 100 µM for 8-Br vs. 7DX), suggesting hydrophobicity may clash with hydrophilic binding pockets .
Anticancer Potential
- Kinase Inhibition : Pyrazolo[1,5-a][1,3,5]triazines with hydrophobic substituents (e.g., macrocyclic derivatives) show µM-level cytotoxicity in prostate and colon cancer cells . The target compound’s halogen atoms may enhance DNA interaction or kinase binding.
Key Research Findings
Substituent Positioning : Bromine at position 8 enhances halogen bonding but may reduce TP inhibition .
Biological Selectivity : Substituents like 7-Ph or 4-aryl groups improve tissue-specific targeting (e.g., lung vs. heart PDE inhibition) .
Biological Activity
8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[1,5-a][1,3,5]triazine family, which is known for various pharmacological properties. Recent research has focused on its synthesis, characterization, and biological evaluation against different disease models.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through cyclization reactions involving bromo and chloro-substituted starting materials. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research has indicated that pyrazolo[1,5-a][1,3,5]triazines exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| K-562 (Leukemia) | 12.8 | Inhibition of cell cycle progression |
| A549 (Lung) | 18.4 | Modulation of signaling pathways |
These findings suggest that this compound may act through multiple mechanisms to exert its anticancer effects.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
| Candida albicans | 64 µg/mL | Low |
This suggests potential applications in treating bacterial and fungal infections.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vivo studies using animal models of inflammation have shown that treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
Case Studies
Several studies have highlighted the biological activity of pyrazolo[1,5-a][1,3,5]triazines:
- Study A : Investigated the effect of this compound on breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability and increased apoptosis markers.
- Study B : Focused on the antimicrobial properties against resistant strains of bacteria. The compound exhibited significant antibacterial effects compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
